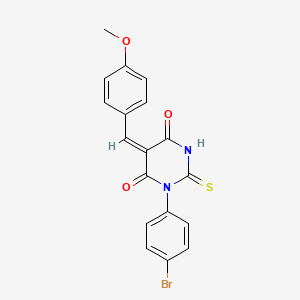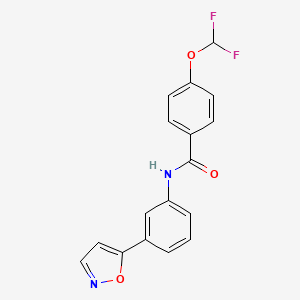![molecular formula C17H21N3O3 B6127288 2-(3-methoxybenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B6127288.png)
2-(3-methoxybenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxybenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is a chemical compound that has gained significant attention in scientific research. It is a synthetic molecule that belongs to the class of morpholine derivatives. This compound has various applications in the field of medicinal chemistry, particularly in the development of drugs targeting specific diseases.
作用機序
The mechanism of action of 2-(3-methoxybenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating specific signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, the compound has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
2-(3-methoxybenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. It has also been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. The compound has been shown to have a good safety profile and does not exhibit significant toxicity at therapeutic doses.
実験室実験の利点と制限
The advantages of using 2-(3-methoxybenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine in lab experiments include its high potency and selectivity towards specific targets. The compound has been extensively studied in vitro and in vivo, and its pharmacological properties have been well characterized. However, the limitations of using this compound in lab experiments include its high cost and the complexity of its synthesis method. Additionally, the compound may exhibit off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on 2-(3-methoxybenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine. One potential direction is the development of more potent and selective analogs of the compound for the treatment of specific diseases. Researchers can also explore the use of the compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, the compound can be used as a tool for studying specific signaling pathways in the body and for the identification of new drug targets. Finally, the compound can be further studied for its potential applications in other fields such as agriculture and materials science.
Conclusion
In conclusion, 2-(3-methoxybenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is a synthetic molecule that has gained significant attention in scientific research. The compound has various applications in the field of medicinal chemistry, particularly in the development of drugs targeting specific diseases. The synthesis method has been optimized to achieve high yields and purity of the final product. The compound has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. The compound has been shown to have a good safety profile and does not exhibit significant toxicity at therapeutic doses. There are several future directions for the research on 2-(3-methoxybenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, including the development of more potent and selective analogs, the use of the compound in combination with other drugs, and the identification of new drug targets.
合成法
The synthesis of 2-(3-methoxybenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine involves a series of chemical reactions. The starting material for the synthesis is morpholine, which undergoes a reaction with 3-methoxybenzyl chloride to form 2-(3-methoxybenzyl)morpholine. This intermediate compound is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 2-(3-methoxybenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
2-(3-methoxybenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. The compound has been used as a lead compound in the development of drugs targeting specific diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Researchers have also explored the use of this compound in the treatment of pain and inflammation.
特性
IUPAC Name |
[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-19-16(6-7-18-19)17(21)20-8-9-23-15(12-20)11-13-4-3-5-14(10-13)22-2/h3-7,10,15H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXMSOFIWNHIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCOC(C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,9-dimethyl-N-(3-morpholin-4-ylpropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6127206.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6127207.png)
![2,6-dimethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidinamine](/img/structure/B6127223.png)
![7-(6-hydroxy-L-norleucyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6127232.png)
![4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6127234.png)

![N-(2-methoxybenzyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6127264.png)
![2-mercapto-7-(5-methyl-2-thienyl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6127267.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B6127272.png)

![1-[(2-phenyl-1,3-thiazol-4-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6127298.png)
![5-(diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6127306.png)
![5-acetyl-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6127312.png)
